BChE-IN-3

Description

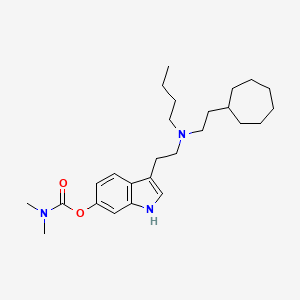

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H41N3O2 |

|---|---|

Molecular Weight |

427.6 g/mol |

IUPAC Name |

[3-[2-[butyl(2-cycloheptylethyl)amino]ethyl]-1H-indol-6-yl] N,N-dimethylcarbamate |

InChI |

InChI=1S/C26H41N3O2/c1-4-5-16-29(17-14-21-10-8-6-7-9-11-21)18-15-22-20-27-25-19-23(12-13-24(22)25)31-26(30)28(2)3/h12-13,19-21,27H,4-11,14-18H2,1-3H3 |

InChI Key |

DNYFOFJVAKFTIO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCC1CCCCCC1)CCC2=CNC3=C2C=CC(=C3)OC(=O)N(C)C |

Origin of Product |

United States |

Synthetic Chemistry and Structural Elucidation of Bche in 3 Analogs

Synthetic Pathways and Chemical Transformations

The synthesis of BChE inhibitors is a dynamic field of medicinal chemistry, employing various scaffolds to achieve high potency and selectivity. The development of these compounds relies on established and innovative chemical transformations tailored to specific structural classes.

Strategies for BChE Inhibitor Synthesis (e.g., flavones, aurones, thiadiazoles)

Diverse heterocyclic structures serve as foundational scaffolds for potent BChE inhibitors. Key examples include flavones, aurones, and thiadiazoles, each with distinct synthetic approaches.

Flavones: These flavonoid derivatives are recognized for their 2-phenyl-γ-benzopyrone core. Synthetic strategies often involve the initial preparation of chalcone intermediates. For instance, a series of chalcone and flavone analogs were synthesized starting from 2'-hydroxyacetophenone and various substituted benzaldehydes. The resulting chalcones were then subjected to oxidative cyclization to form the flavone core. The structures of these compounds were subsequently confirmed through various spectroscopic methods, including IR, NMR, and mass spectrometry mdpi.comresearchgate.net. Research has shown that the inhibitory potency of flavones against BChE can be influenced by the number and position of hydroxyl groups on the phenyl ring nih.gov.

Aurones: As isomers of flavones, aurones feature a (Z)-2-benzylidene-1-benzofuran-3(2H)-one structure. Their synthesis can be achieved through methods like the Claisen-Schmidt reaction to produce 2-hydroxy chalcone derivatives, which then undergo further transformations to form the aurone ring nih.gov. Aminoalkyl-substituted aurone derivatives have been designed and synthesized based on the structure of sulfuretin, a known acetylcholinesterase (AChE) inhibitor nih.gov. These synthetic efforts have yielded compounds with significant inhibitory activity against cholinesterases nih.govnih.gov.

Thiadiazoles: The 1,3,4-thiadiazole ring is a key structural motif in many biologically active compounds. Synthetic routes to 1,3,4-thiadiazole derivatives often involve the cyclization of thiosemicarbazides or the reaction of hydrazides with reagents like aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s nih.govtandfonline.com. Numerous studies have detailed the design and synthesis of novel 1,3,4-thiadiazole derivatives that exhibit potent and, in some cases, selective inhibition of BChE nih.gov. These syntheses have produced compounds with inhibitory activities in the nanomolar to micromolar range nih.gov.

Development of Optimized Synthetic Methodologies

Optimizing synthetic pathways is crucial for improving yields, reducing waste, and accessing novel chemical structures. In the field of cholinesterase inhibitors, several optimized methods have been reported.

One approach involves the use of more environmentally friendly solvents. For example, an enhanced and sustainable method for synthesizing tacrine (B349632), a known cholinesterase inhibitor, was developed using deep eutectic solvents (DESs) instead of volatile organic compounds, achieving a 98% yield nih.gov. This protocol was scalable and applicable to tacrine derivatives with reduced toxicity nih.gov.

Another optimization strategy focuses on modifying reaction conditions to increase efficiency. The synthesis of 2-benzoylhydrazine-1-carboxamides, which act as dual inhibitors of AChE and BChE, has been optimized using the Curtius rearrangement. This method, which involves the conversion of acyl chlorides to azides and subsequent rearrangement to isocyanates, led to significantly increased yields compared to other methods mdpi.com.

The table below summarizes the inhibitory activities of representative BChE inhibitor analogs.

| Compound Class | Representative Compound/Series | BChE IC₅₀ | AChE IC₅₀ | Selectivity Index (AChE/BChE) | Reference |

| Thiadiazole | Carvacrol-based 1,3,4-thiadiazole (4e) | 92.61 nM | 3.48 nM | 0.037 | semanticscholar.org |

| Thiadiazole | (1,3,4-thiadiazol-2-yl)benzene-1,3-diol (Compound 2) | Low nM range | Low nM range | Not specified | nih.govtandfonline.com |

| Flavone | 3-Benzyloxyflavone (Compound 2) | 0.09 µM | 0.05 µM | 0.55 | tandfonline.com |

| Aurone | Aminoalkyl-substituted aurone (10d) | Not specified | Potent inhibitor | Not specified | nih.gov |

| Benzohydrazide | N-tridecyl-4-nitrobenzohydrazide (1l) | 22.31 µM | 44.13 µM | 1.98 | mdpi.com |

Spectroscopic and Analytical Characterization

The structural elucidation of newly synthesized BChE inhibitor analogs is fundamentally dependent on a suite of spectroscopic and analytical techniques. NMR, MS, and IR spectroscopy are indispensable tools for confirming the identity and purity of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H and ¹³C NMR, is a cornerstone for the structural characterization of organic molecules. For BChE inhibitors, NMR provides detailed information about the chemical environment of protons and carbons, allowing for the unambiguous assignment of the molecular structure.

In the characterization of flavone derivatives, ¹H NMR is used to identify the protons of the core structure and its substituents researchgate.netnih.gov. For example, the analysis of flavanones isolated from Chromolaena tacotana utilized ¹H and ¹³C NMR data to confirm the presence of methoxy groups and the substitution pattern on the aromatic rings silae.it. Two-dimensional NMR techniques like COSY, HMQC, and HMBC are also employed to establish connectivity between protons and carbons, providing definitive structural proof analis.com.my. Similarly, the structures of novel 1,3,4-thiadiazole derivatives were elucidated using ¹H-NMR and ¹³C-NMR, which confirmed the successful synthesis of the target compounds researchgate.netnih.gov.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of newly synthesized BChE inhibitors.

For various classes of inhibitors, including 1,3,4-thiadiazoles and flavones, HRMS is routinely used to provide precise mass measurements that corroborate the proposed structures nih.govnih.gov. For instance, in the synthesis of carvacrol-based thiadiazole derivatives, HRMS was used alongside NMR to characterize the final products semanticscholar.orgnih.gov. Similarly, the structural confirmation of new thiadiazole-bearing benzoxazole derivatives relied on ¹H NMR, ¹³C NMR, and high-resolution electron impact mass spectrometry (HREI-MS) techniques worldscientific.com.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, chemists can confirm the presence of key structural features.

In the synthesis of BChE inhibitors, IR spectroscopy is used to verify the formation of expected bonds and the presence of characteristic functional groups. For example, in the synthesis of flavone analogs, IR spectra were used to identify key functional groups such as hydroxyl (O-H), carbonyl (C=O), and carbon-chlorine (C-Cl) bonds mdpi.com. The characterization of (1,3,4-thiadiazol-2-yl)benzene-1,3-diol based compounds also involved elucidation by IR spectral data alongside NMR and MS nih.govtandfonline.com.

The table below provides a summary of characteristic spectroscopic data for different classes of BChE inhibitor analogs.

| Compound Class | Spectroscopic Technique | Characteristic Data/Signals | Reference |

| Flavones | ¹³C NMR | Carbonyl (C4) signal around δ 178.5 ppm; C2 signal at δ 163.5 ppm. | mdpi.com |

| Flavones | IR | C=O stretch around 1647 cm⁻¹; O-H stretch around 3141 cm⁻¹. | mdpi.com |

| Thiadiazoles | ¹H NMR | Resonance signals for aromatic protons of a β-resorcinol moiety appear as characteristic doublets. | tandfonline.com |

| Thiadiazoles | MS (EI-MS) | Used to confirm the molecular weight of synthesized (1,3,4-thiadiazol-2-yl)benzene-1,3-diol derivatives. | nih.govtandfonline.com |

| Benzohydrazides | IR | Used in combination with NMR and melting points to characterize the final products. | mdpi.com |

Enzymatic and Biochemical Characterization of Bche in 3

In Vitro Cholinesterase Inhibition Assays

The initial assessment of BChE-IN-3's inhibitory activity is conducted using established in vitro assays that measure the rate of cholinesterase activity in the presence and absence of the compound.

The most common approach for measuring cholinesterase activity is the spectrophotometric method developed by Ellman and colleagues. publichealthtoxicology.comijscia.com This assay is widely used due to its simplicity, reliability, and adaptability for high-throughput screening. nih.gov The method relies on the hydrolysis of a substrate, typically butyrylthiocholine (B1199683) (BTCh) for BChE, by the enzyme. pubcompare.ainih.gov This enzymatic reaction releases thiocholine, which then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. nih.govacs.org This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. publichealthtoxicology.comnih.gov

To evaluate this compound, the enzyme (human recombinant BChE) is pre-incubated with varying concentrations of the inhibitor before the addition of the substrate. nih.govnih.gov The reduction in the rate of color formation is directly proportional to the inhibitory activity of this compound. These assays are typically performed in 96-well microplates to facilitate the testing of multiple concentrations and replicates. nih.govnih.gov

Radiometric methods offer a highly sensitive alternative for measuring cholinesterase activity, particularly when samples are minimally diluted. nih.govwho.int These assays utilize a radiolabeled substrate, such as [¹⁴C]-acetylcholine or a selective BChE substrate like (R)-N-[¹⁴C]methylpiperidin-3-yl butyrate (B1204436) ([¹⁴C]MP3B_R). nih.gov The enzyme-catalyzed hydrolysis of the substrate separates the radiolabeled acetyl or butyryl group from the choline (B1196258) moiety. The reaction is stopped, typically by acidification, and the volatile radioactive product (e.g., acetic acid) is separated from the unhydrolyzed substrate through evaporation. who.int The amount of radioactivity lost is a direct measure of the enzyme's activity. who.int This technique is especially valuable for accurately assessing inhibitor potency in complex biological samples like whole blood or brain tissue homogenates. nih.gov

Enzyme Kinetics and Mechanism of Inhibition

Following the confirmation of inhibitory activity, detailed kinetic studies are performed to elucidate the precise molecular interactions between this compound and the BChE enzyme.

The potency of an inhibitor is quantified by two key parameters: the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). ncifcrf.govacs.org The IC₅₀ value represents the concentration of this compound required to reduce the activity of BChE by 50% under specific assay conditions. researchgate.netresearchgate.net It is a practical measure of inhibitor potency and is determined by plotting enzyme activity against a range of inhibitor concentrations. nih.gov

While IC₅₀ is widely used, its value can be influenced by experimental conditions such as substrate concentration. ncifcrf.govnih.gov Therefore, the inhibition constant (Kᵢ) is determined to provide a more absolute measure of binding affinity. ncifcrf.gov The Kᵢ value is a thermodynamic constant that is independent of substrate concentration and reflects the equilibrium dissociation constant of the enzyme-inhibitor complex. nih.gov For competitive inhibitors, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for that substrate. For other inhibition types, graphical analysis of kinetic data is used. researchgate.net

Table 1: Hypothetical Inhibition Constants for this compound

| Enzyme Source | IC₅₀ (µM) | Kᵢ (µM) | Selectivity Index (AChE/BChE) |

|---|---|---|---|

| Human BChE | 0.58 | 0.21 | \multirow{2}{*}{>150} |

| Human AChE | >100 | - |

This interactive table presents representative data for a selective BChE inhibitor.

Enzyme kinetic studies are crucial for determining the mechanism by which this compound inhibits BChE. This is typically achieved by measuring enzyme reaction rates at various substrate and inhibitor concentrations and then plotting the data using methods like the Lineweaver-Burk (double-reciprocal) plot. researchgate.netresearchgate.netresearchgate.net

Competitive Inhibition: Occurs when the inhibitor binds to the same active site as the substrate. This increases the apparent Km, but the Vmax remains unchanged.

Non-Competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), affecting the enzyme's catalytic efficiency but not substrate binding. wikipedia.org This results in a decrease in Vmax with no change in Km. wikipedia.org

Mixed-Type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. mdpi.com This type of inhibition affects both Km and Vmax. researchgate.net Many BChE inhibitors that interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) exhibit mixed-type kinetics. mdpi.com

Irreversible Inhibition: The inhibitor forms a stable, often covalent, bond with the enzyme, leading to a time-dependent loss of enzyme activity. nih.gov

Kinetic analysis for this compound indicates a mixed-type inhibition mechanism, suggesting it binds to sites on both the free BChE enzyme and the enzyme-substrate complex. researchgate.netmdpi.com This is confirmed by Lineweaver-Burk plots where lines intersect in the second quadrant, indicating changes in both Vmax and Km as the concentration of this compound increases. mdpi.com

A key characteristic of a therapeutic BChE inhibitor is its selectivity for BChE over the closely related acetylcholinesterase (AChE). researchgate.netnih.gov High selectivity is desirable to minimize side effects associated with the inhibition of AChE in the peripheral nervous system. nih.govacs.org The selectivity of this compound is determined by comparing its IC₅₀ value for BChE with its IC₅₀ value for AChE. The ratio of these values (IC₅₀ AChE / IC₅₀ BChE) provides a quantitative measure known as the selectivity index. nih.gov this compound demonstrates high selectivity for BChE.

The broader active site gorge of BChE allows it to hydrolyze a wider range of substrates compared to the more specific AChE. nih.govresearchgate.net BChE can hydrolyze various choline esters and even non-choline compounds like heroin and cocaine. mdpi.comresearchgate.net The presence of an inhibitor like this compound reduces the enzyme's efficiency in hydrolyzing its natural and non-natural substrates. The impact on hydrolysis efficiency is directly related to the inhibitor's potency (Kᵢ) and its mechanism of action. By occupying binding sites within the active site gorge, this compound hinders the proper alignment and subsequent hydrolysis of substrates. nih.gov

Molecular Interactions and Binding Modes

The inhibition of Butyrylcholinesterase (BChE) is achieved through precise molecular interactions between the inhibitor and the enzyme's active site. This active site is located at the bottom of a gorge approximately 20 Å deep and is comprised of a catalytic triad (B1167595), an acyl-binding pocket, and a choline-binding site. acs.org Understanding the binding mode of an inhibitor is crucial for optimizing its potency and selectivity.

Identification of Critical Amino Acid Residues for Binding

The active site of BChE contains several key amino acid residues that are critical for ligand binding. nih.gov The catalytic triad itself consists of Ser198, His438, and Glu325. researchgate.netresearchgate.net Beyond the catalytic triad, other residues play a pivotal role in anchoring inhibitors.

Molecular docking and mutagenesis studies have identified several crucial residues:

Tryptophan-82 (Trp82): Located in the choline-binding site (or catalytic anionic site, CAS), this residue is essential for binding the quaternary ammonium (B1175870) group of substrates through cation-π interactions. researchgate.netnih.gov It also engages in π-π stacking interactions with the aromatic moieties of various inhibitors. nih.gov

Aspartate-70 (Asp70): This anionic residue is a key component of the peripheral anionic site (P-site), located near the entrance of the active site gorge. nih.govnih.govacs.org It is involved in binding cationic inhibitors. acs.org

Tyrosine-332 (Tyr332) and Phenylalanine-329 (Phe329): These aromatic residues are part of the P-site and are important for binding inhibitors through π-π stacking and other hydrophobic interactions. acs.orgnih.govacs.org

Alanine-328 (Ala328): In BChE, this residue corresponds to Tyr337 in Acetylcholinesterase (AChE). This difference contributes to the larger volume of the BChE active site gorge and is a key target for designing selective inhibitors. acs.org

Leucine-286 and Valine-288: These residues form the acyl-binding pocket, which is larger in BChE than in AChE, allowing it to accommodate bulkier ligands. researchgate.net

Studies on various inhibitors have confirmed the importance of these residues in achieving potent and selective BChE inhibition. nih.govacs.org

Characterization of Hydrogen Bonding and Hydrophobic Interactions

The binding affinity of an inhibitor is determined by a combination of forces, primarily hydrogen bonds and hydrophobic interactions.

Hydrophobic Interactions: These are crucial for the binding of many selective BChE inhibitors. The larger, more hydrophobic active site of BChE compared to AChE allows for more extensive van der Waals and hydrophobic contacts. nih.gov π-π stacking interactions are commonly observed between the aromatic rings of inhibitors and the side chains of aromatic residues in the BChE active site, such as Trp82, Trp231, and Phe329. acs.orgnih.govnih.gov For instance, molecular docking of one carbazole-based inhibitor showed its carbazole (B46965) ring forming π-π interactions with Trp231 and Phe329. acs.org

Hydrogen Bonding: Hydrogen bonds provide specificity and contribute significantly to the binding energy. The catalytic His438 is a common hydrogen bonding partner for inhibitors. acs.org For example, studies on coumarin–triazole–isatin (B1672199) hybrids showed a hydrogen bond forming between the carbonyl oxygen of the isatin core and the catalytic Ser198. nih.gov Similarly, some inhibitors form hydrogen bonds with Trp82 and Gly78. nih.gov

The table below summarizes the interactions for representative BChE inhibitors based on molecular docking studies.

| Compound/Scaffold | Interacting BChE Residues | Type of Interaction | Reference |

| Carbazole derivative (Compound 7) | Trp231, Phe329 | π-π stacking | acs.org |

| His438 | Hydrogen bond | acs.org | |

| Coumarin-triazole-isatin hybrid (Compound 6c1) | Trp82 | π-π stacking | nih.gov |

| Phe329 | π-alkyl interaction | nih.gov | |

| Ser198 | Hydrogen bond | nih.gov | |

| Bentamapimod | Ser198, His438 | Hydrogen bond | nih.gov |

| ZINC12002884 | Trp82, Gly78, Trp430 | Hydrogen bond | nih.gov |

Elucidation of Conformational Changes Upon Ligand Binding

The binding of a ligand to BChE is not a simple lock-and-key process; it can induce conformational changes in the enzyme, a phenomenon known as "induced fit." These changes can involve the repositioning of amino acid side chains or even movements of entire loops within the active site gorge to better accommodate the inhibitor.

While X-ray crystallography provides a static snapshot of the bound state, molecular dynamics (MD) simulations can offer insights into the dynamic nature of these interactions. For example, MD simulations can reveal the stability of hydrogen bonds formed between an inhibitor and the enzyme over time. nih.gov The loss or formation of specific hydrogen bonds during a simulation can indicate a conformational adjustment. nih.gov

Furthermore, structural predictions suggest that alterations in the amino acid sequence, such as those found in certain genetic variants of BChE, can change the secondary structure, potentially introducing new helical regions or altering loop conformations. mdpi.com These structural shifts can, in turn, affect ligand binding and enzyme activity. Specific studies on conformational changes upon binding of a selective inhibitor would typically involve comparing the crystal structure of the apoenzyme (unbound) with the inhibitor-bound complex or using advanced spectroscopic techniques.

Selective Inhibition Profiles against Cholinesterase Isoforms and Other Esterases

A key characteristic of a therapeutic BChE inhibitor is its selectivity for BChE over the closely related isoform, Acetylcholinesterase (AChE). nih.govnih.gov High selectivity is desirable to minimize side effects associated with AChE inhibition. acs.org Selectivity is typically quantified by the selectivity index (SI), calculated as the ratio of the IC₅₀ value for AChE to the IC₅₀ value for BChE (SI = IC₅₀(AChE) / IC₅₀(BChE)). A higher SI value indicates greater selectivity for BChE.

Numerous compounds have been identified that show a strong preference for inhibiting BChE. nih.govnih.gov For example, some compounds exhibit sub-micromolar IC₅₀ values against BChE while showing no significant inhibition of AChE at much higher concentrations. acs.orgnih.govacs.org BChE is also known to hydrolyze a variety of other esters and can detoxify certain xenobiotics. nih.govwikipedia.org

The table below presents the inhibitory activities and selectivity of several representative selective BChE inhibitors.

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (SI) (AChE/BChE) | Reference |

| NSC620023 | BChE | 0.043 | > 116 | nih.gov |

| AChE | > 5 | nih.gov | ||

| Compound 7 (Carbazole derivative) | eqBuChE | 9.72 | > 1.03 | acs.org |

| EeAChE | > 10 | acs.org | ||

| Compound 18 | hBChE | 7.9 | > 37 | nih.gov |

| hAChE | > 300 | nih.gov | ||

| Fenoverine | BChE | 0.09 | > 1111 | nih.gov |

| AChE | > 100 | nih.gov | ||

| Bentamapimod | BChE | 0.44 | > 227 | nih.gov |

| AChE | > 100 | nih.gov | ||

| Compound 94 | hBChE | 0.283 | > 353 | acs.org |

| hAChE | > 100 | acs.org | ||

| Compound 95 | hBChE | 0.355 | > 281 | acs.org |

| hAChE | > 100 | acs.org | ||

| eqBuChE: equine BChE; EeAChE: Electrophorus electricus AChE; hBChE: human BChE; hAChE: human AChE. |

Preclinical Biological Evaluation of Bche in 3 in Research Models

In Vitro Cellular Models

In the absence of published studies on BChE-IN-3, no data can be presented for its effects in in vitro cellular models. Research in this area would typically involve using cultured cell lines, such as human neuroblastoma cells (e.g., SH-SY5Y), to investigate the compound's direct effects at a cellular level. nih.govacs.org

Modulation of Cellular Acetylcholine (B1216132) Levels

Information regarding the ability of this compound to modulate cellular acetylcholine (ACh) levels is not available in public research. Studies on other selective BChE inhibitors have shown they can increase extracellular ACh levels by preventing its breakdown, a key mechanism in addressing the cholinergic deficit observed in neurodegenerative diseases. pnas.org Such evaluations often use in vitro models of cholinergic neurons to measure changes in both intracellular and extracellular ACh concentrations following treatment. nih.gov

Impact on Amyloid Precursor Protein Processing and Amyloid-Beta Aggregation

There is no specific information on how this compound impacts amyloid precursor protein (APP) processing or the aggregation of amyloid-beta (Aβ) peptides. Research on BChE has shown that the enzyme can colocalize with Aβ plaques and may influence their formation. nih.govpnas.org Some BChE inhibitors have been found to reduce the levels of secreted Aβ peptides in cultured cells, suggesting a potential role in modulating this key pathological hallmark of Alzheimer's disease. pnas.orgacs.org

Neuroprotective Mechanisms in Neuronal Cell Lines

Data on the specific neuroprotective mechanisms of this compound in neuronal cell lines are absent from the scientific literature. General studies on BChE inhibitors indicate that they can confer neuroprotection through various mechanisms, including the reduction of oxidative stress and the modulation of inflammatory responses. acs.orgnih.gov These effects are typically assessed in cell lines like HT22 or SH-SY5Y by exposing them to toxins (e.g., glutamate, hydrogen peroxide, or Aβ peptides) and measuring cell viability and specific markers of cell death and stress after treatment with the inhibitor. nih.govacs.org

In Vivo Animal Studies (Excluding Human Trial Data)

No in vivo animal study data for a compound specifically named this compound has been published. Such studies are critical for understanding a compound's effects within a complex biological system, typically using rodent models.

Investigation of Cholinergic Tone in Central Nervous System

There are no available reports on the investigation of this compound's effect on cholinergic tone in the central nervous system (CNS). In vivo studies for other BChE inhibitors often utilize techniques like microdialysis in rats or mice to measure real-time changes in extracellular acetylcholine levels in specific brain regions, such as the hippocampus and cortex, following drug administration. pnas.orgthno.org This provides direct evidence of the inhibitor's ability to enhance cholinergic signaling in the brain.

Effects on Cognitive Function and Learning in Rodent Models

The effects of this compound on cognitive function and learning in rodent models have not been documented in publicly accessible research. Preclinical evaluation of other BChE inhibitors frequently employs behavioral tests in rodents, such as the Morris water maze or novel object recognition test, to assess improvements in learning and memory. pnas.orgnih.gov These studies often use models where cognitive deficits are induced, for instance by administering substances like scopolamine (B1681570) or by using transgenic mice that model aspects of neurodegenerative diseases. thno.orgnih.gov

Analysis of Neurochemical Markers (e.g., Aβ levels in brain tissue)

No research data or publications were found that describe the analysis of neurochemical markers, such as amyloid-beta (Aβ) levels in brain tissue, following the administration of this compound in any preclinical research models. The general role of BChE in Alzheimer's disease pathology and its association with Aβ plaques has been studied, with research indicating that BChE levels are elevated in the brains of Alzheimer's disease patients and are associated with Aβ plaques. researchgate.netresearchgate.net However, specific studies detailing the effects of this compound on these markers are not present in the available literature.

Studies on BChE Genetic Variants and their Functional Implications in Animal Models

There is no available information from preclinical studies investigating the interaction of this compound with various BChE genetic variants in animal models. Numerous genetic variants of the BCHE gene have been identified, leading to altered enzyme activity and function. acs.orgmedlineplus.govnih.gov These variants, such as the K-variant and atypical variants, are subjects of research for their implications in disease susceptibility and response to cholinesterase inhibitors. mdpi.comnih.gov However, no studies have been published that specifically use this compound to explore the functional implications of these genetic variants in animal models.

Advanced Research Perspectives and Future Directions

Enzyme Engineering and Directed Evolution for Tailored BChE-IN-3 Analogs

Enzyme engineering and directed evolution are powerful techniques used to enhance the properties of enzymes and develop novel biocatalysts. These methods, which mimic natural evolution in a laboratory setting, are instrumental in creating tailored analogs of compounds like this compound. The process begins with generating a diverse library of enzyme mutants, often through methods like error-prone PCR, which introduces random mutations into the gene encoding the enzyme.

These mutant libraries are then subjected to high-throughput screening to identify variants with desired improvements, such as enhanced catalytic activity, stability, or altered substrate specificity. For instance, a survival-based selection process can be employed where only cells expressing a mutant enzyme capable of neutralizing a toxic agent or metabolizing a specific substrate can survive. nih.gov This approach allows for the rapid identification of superior enzyme variants from a vast pool of mutants. nih.gov Machine learning algorithms are increasingly being integrated into this workflow to predict the effects of mutations, thereby reducing the screening effort and accelerating the discovery of improved enzymes. mpg.de By applying these principles, researchers can engineer BChE variants or develop analogs of the this compound scaffold with optimized inhibitory profiles and pharmacokinetic properties.

Table 1: Conceptual Application of Directed Evolution for this compound Analog Development

| Technique | Goal | Desired Outcome for this compound Analog |

| Error-Prone PCR | Generate random mutations in the target enzyme's gene. | Create a library of BChE variants to screen against this compound analogs. |

| Site-Directed Mutagenesis | Introduce specific mutations at key residues. | Fine-tune the binding pocket of BChE to enhance interaction with a this compound analog. |

| DNA Shuffling | Recombine genes from different successful mutants. | Combine beneficial mutations to create a highly efficient and selective BChE variant. |

| High-Throughput Screening | Rapidly test thousands of mutants for activity. | Identify BChE variants with significantly increased affinity for a this compound analog. |

Development of BChE-Targeting Imaging Probes and Biosensors

The ability to visualize and quantify BChE activity in living systems is crucial for understanding its role in disease and for the development of diagnostics. To this end, researchers are developing BChE-targeting imaging probes and biosensors, often using the scaffolds of known inhibitors like this compound. These tools are designed to produce a detectable signal, typically fluorescence, upon interaction with the enzyme.

A common strategy involves creating a non-fluorescent molecule that becomes highly fluorescent after being hydrolyzed by BChE. nih.gov For enhanced affinity and selectivity, probes are designed to mimic the natural substrate of BChE, butyrylcholine (B1668140), and to target specific sites within the enzyme's structure, such as the peripheral anionic site (PAS). mdpi.comresearchgate.net For example, the fluorescent probe P5 was designed with a positive charge to increase its interaction with the PAS, resulting in rapid detection and a low detection limit. mdpi.com Similarly, near-infrared (NIR) fluorescent probes like CYBA have been developed, which offer advantages for in vivo imaging due to deeper tissue penetration of light. nih.gov These probes can be used for real-time imaging of BChE activity in living cells and have shown potential in distinguishing between normal and Alzheimer's disease model cells. mdpi.com Furthermore, such probes are valuable for high-throughput screening of new potential BChE inhibitors. nih.gov

Table 2: Examples of BChE Fluorescent Probes and Their Characteristics

| Probe Name | Design Principle | Key Feature | Application |

| P5 | Targets peripheral anionic site (PAS) by mimicking butyrylcholine structure. mdpi.com | High affinity and specificity, rapid detection (within 5 min). mdpi.com | Imaging BChE in AD model cells, potential for AD diagnosis. mdpi.com |

| CYBA | Near-infrared (NIR) cyanine-based substrate, hydrolyzed by BChE to a fluorescent product. nih.gov | High selectivity over AChE, stable in complex biological samples. nih.gov | Real-time imaging of endogenous BChE, high-throughput screening of inhibitors. nih.gov |

| Chy-1 | Near-infrared fluorescent probe. researchgate.net | Excellent sensitivity and specificity for BChE. researchgate.net | Tracking BChE activity in AD mouse models. researchgate.net |

| Probes 2C & 3B | Based on potent, reversible, and selective BChE inhibitor scaffolds. nih.gov | Maintain low nanomolar inhibition of BChE with high selectivity over AChE. nih.gov | Histochemical staining of BChE in brain tissue. nih.gov |

Investigation of MicroRNA (miR) Regulation of BChE Expression

MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression post-transcriptionally. frontiersin.org The expression of the BCHE gene itself is subject to regulation by miRNAs, which has significant implications for various physiological and pathological states. nih.govfrontiersin.org Understanding this regulatory network provides crucial context for the therapeutic application of BChE inhibitors.

Research has shown that specific miRNAs can target the mRNA of BCHE, influencing its translation and stability. frontiersin.org For instance, studies have identified overlapping miRNA regulation for genes involved in the entire acetylcholine (B1216132) lifecycle, including BCHE. frontiersin.orgnih.gov The evolutionarily conserved miR-186, for example, targets BChE and is implicated in psychological stress responses. nih.gov In disease contexts, altered miRNA levels can lead to dysregulated BChE expression. In liver tissue infected with Toxoplasma gondii, a significant elevation in miRNA-155 expression was correlated with a significant reduction in BChE activity. nih.gov Identifying the specific miRNAs that control BChE expression can open new avenues for diagnostic tools and therapeutic strategies that modulate BChE levels at the genetic level. frontiersin.org

Computational Validation of this compound Activity and Selectivity

Computational methods are indispensable tools in modern drug discovery for predicting and validating the activity and selectivity of inhibitors like this compound. dntb.gov.ua Techniques such as molecular docking, pharmacophore modeling, and molecular dynamics (MD) simulations provide detailed insights into how a ligand binds to its target enzyme. mdpi.comnih.gov

A typical workflow involves using a pharmacophore model as a 3D query to screen large compound libraries for molecules with the potential to bind to BChE. mdpi.comnih.govresearchgate.net Hits from this virtual screening are then subjected to molecular docking to predict their binding pose and affinity within the BChE active site. mdpi.com These studies are crucial for predicting selectivity, which is a key challenge due to the high structural homology between BChE and AChE. mdpi.com Docking studies can reveal subtle differences in interactions; for example, compound 8i was shown to interact with Trp286 in AChE but with Phe329 in BChE via π-π stacking, contributing to its dual inhibitory activity. mdpi.com MD simulations are then used to assess the stability of the enzyme-ligand complex over time. mdpi.com This combination of computational approaches allows for the rational design and optimization of potent and selective BChE inhibitors. mdpi.comnih.gov

Table 3: Computational Findings for Selected BChE Inhibitors

| Compound | Computational Method | Predicted Binding Interaction | Validation/Outcome |

| Compound 18 | Pharmacophore modeling, Molecular docking | Selective BChE inhibitory effect predicted. mdpi.com | Confirmed by in vitro assays (BChE IC50 < 10 µM, SI > 30). mdpi.com |

| Compound 5 | X-ray Crystallography, Molecular Docking | Binds in the active-site gorge of human BChE. researchgate.net | Rationalized the observed potent activity (0.0352 nM). researchgate.netbohrium.com |

| Compound 8i | Molecular Docking, Enzyme Kinetics | Binds to both the peripheral anionic site (PAS) and catalytic active site (CAS) of BChE and AChE. mdpi.com | Confirmed a mixed-type inhibition mechanism. mdpi.com |

Exploration of Multi-Target Directed Ligands (MTDLs) Incorporating this compound Scaffolds

The multifactorial nature of diseases like Alzheimer's has spurred the development of multi-target-directed ligands (MTDLs)—single molecules designed to engage multiple biological targets simultaneously. bohrium.comnih.gov This approach offers potential advantages over polypharmacy, including improved patient compliance and reduced risk of drug-drug interactions. acs.org The scaffold of a potent and selective inhibitor like this compound is an excellent starting point for creating MTDLs.

The design strategy often involves a "framework combination" approach, where the BChE-inhibiting pharmacophore is fused with a molecule known to act on another relevant target. bohrium.com For example, researchers have successfully created hybrids by combining tacrine (B349632) (a cholinesterase inhibitor) with components of cashew nutshell liquid (CNSL), which has anti-inflammatory properties. bohrium.comnih.gov Another study developed dual inhibitors of BChE and indoleamine 2,3-dioxygenase 1 (IDO1) based on a miconazole (B906) scaffold, targeting both cholinergic deficits and neuroinflammation. nih.gov Similarly, first-in-class dual inhibitors targeting BChE and p38α mitogen-activated protein kinase (p38α MAPK) have been developed to simultaneously address cholinergic decline and neuroinflammation. acs.org

Table 4: Examples of MTDLs Based on BChE Inhibition

| MTDL Scaffold | Additional Target | Therapeutic Rationale | Example Compound(s) |

| Tacrine-CNSL Hybrid | Neuroinflammation Pathways | Combines cholinesterase inhibition with anti-inflammatory effects. bohrium.com | Compounds 5, 6, 12 bohrium.comnih.gov |

| Miconazole Analog | Indoleamine 2,3-dioxygenase 1 (IDO1) | Addresses cholinergic deficit and the kynurenine (B1673888) pathway (neuroinflammation). nih.gov | Compounds 5i, 5j nih.gov |

| p38α MAPK Inhibitor Hybrid | p38α Mitogen-Activated Protein Kinase (p38α MAPK) | Mitigates cholinergic deficit and p38α MAPK-driven neuroinflammation. acs.org | Not specified by name acs.org |

Elucidation of this compound's Broader Biological Interactions and Regulatory Networks

While BChE's role in hydrolyzing acetylcholine is well-known, its physiological functions are far more extensive, and a selective inhibitor like this compound can serve as a valuable tool to probe these functions. BChE is a versatile enzyme involved in various biological processes beyond the nervous system. nih.govfrontiersin.org

It plays a significant role in lipid and ghrelin metabolism, suggesting a link to metabolic regulation. nih.govfrontiersin.org BChE is also important in toxicology, as it can hydrolyze and detoxify various esters, including poisons and drugs like cocaine and heroin. wikipedia.orggenecards.org The enzyme is found in glial cells, particularly astrocytes, and its expression is linked to neuroinflammation. nih.gov Its widespread distribution in tissues and plasma points to roles in the immune and cardiovascular systems. nih.govfrontiersin.org By selectively inhibiting BChE, compounds like this compound can help researchers elucidate the specific contributions of this enzyme to these complex regulatory networks, distinguishing its functions from those of the highly similar AChE. This exploration could uncover new therapeutic applications for BChE inhibitors in a range of disorders. nih.gov

Q & A

Basic Research Questions

Q. What are the standard in vitro assays to evaluate BChE-IN-3's inhibitory activity against BChE, and how should they be validated?

- Methodological Answer : Use the Ellman assay with butyrylthiocholine iodide as a substrate to measure BChE activity. Validate assays by comparing inhibition kinetics (e.g., IC50) against known BChE inhibitors and include positive controls (e.g., rivastigmine). Ensure reproducibility by repeating experiments ≥3 times with fresh enzyme preparations . For specificity, confirm minimal cross-reactivity with AChE using parallel assays with acetylthiocholine as the substrate .

Q. How can researchers address selectivity challenges between BChE and AChE when using this compound?

- Methodological Answer : Perform dual-enzyme inhibition profiling under identical conditions (pH, temperature, substrate concentration). Calculate selectivity ratios using IC50 values (BChE: 56.9 nM vs. AChE: >20 µM). Use orthogonal assays (e.g., fluorescence-based) to confirm time-dependent inhibition of BChE versus reversible AChE inhibition. Structural analysis (e.g., molecular docking) can identify binding site differences contributing to selectivity .

Q. What methodological considerations are critical when determining the IC50 of this compound in enzymatic assays?

- Methodological Answer : Use a 10-point dose-response curve with concentrations spanning 0.1–100× the expected IC50. Account for time-dependent inhibition by pre-incubating this compound with the enzyme for 30–60 minutes before adding substrate. Normalize activity to vehicle controls and validate with non-linear regression models (e.g., GraphPad Prism). Report 95% confidence intervals .

Advanced Research Questions

Q. What experimental approaches validate the time-dependent, pseudo-irreversible inhibition mechanism of this compound?

- Methodological Answer : Conduct jump-dilution assays: pre-incubate BChE with this compound, then dilute 100-fold to assess recovery of enzyme activity. Compare to reversible inhibitors (e.g., donepezil). Use progress curve analysis to calculate kinact/Ki ratios. Mass spectrometry can confirm covalent adduct formation (if applicable) . For pseudo-irreversibility, measure prolonged inhibition after inhibitor removal .

Q. How should researchers resolve contradictions in BChE inhibition data between studies using this compound?

- Methodological Answer : Standardize enzyme sources (e.g., human recombinant vs. plasma-derived BChE) and assay conditions (pH, ionic strength). Cross-validate findings with orthogonal methods (e.g., isothermal titration calorimetry). Perform meta-analyses to identify confounding variables (e.g., substrate depletion artifacts). Transparently report raw data and statistical power in publications .

Q. What strategies optimize this compound's inhibitory activity in complex biological matrices (e.g., human plasma)?

- Methodological Answer : Pre-treat plasma with protease inhibitors to prevent BChE degradation. Use LC-MS/MS to quantify unbound this compound in plasma, correcting for matrix effects. Compare inhibition kinetics in buffer vs. plasma to assess protein-binding interference. Optimize incubation times to account for competitive binding with endogenous substrates .

Q. What design elements are essential for in vivo studies investigating this compound's pharmacodynamic effects?

- Methodological Answer : Include dose-ranging studies (e.g., 1–10 mg/kg) with pharmacokinetic monitoring (plasma half-life, brain penetration). Use BChE-knockout models to confirm target specificity. Measure cholinesterase activity in tissues (brain, liver) post-mortem. Pair behavioral assays (e.g., Morris water maze) with enzymatic inhibition data to establish therapeutic relevance .

Methodological Best Practices

- Data Reporting : Include full dose-response curves, raw IC50 values, and statistical parameters (R<sup>2</sup>, p-values) in supplementary materials. Use CONSORT guidelines for in vivo studies .

- Contradiction Analysis : Apply Bradford-Hill criteria to assess causality in conflicting results .

- Ethical Compliance : For human tissue studies, obtain IRB approval and disclose enzyme sources (e.g., commercial vendors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.